molecular formula C16H26OS3 B14315167 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene CAS No. 114175-62-1

1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene

Cat. No.: B14315167
CAS No.: 114175-62-1
M. Wt: 330.6 g/mol
InChI Key: ZHRSCOKUZBQLQN-UHFFFAOYSA-N
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Description

1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propyl chain bearing three ethylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene typically involves multi-step organic reactions. One common approach is the alkylation of 1-methoxy-4-propylbenzene with ethylsulfanyl reagents under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethylsulfanyl groups, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity. The methoxy group can influence the compound’s electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-propylbenzene: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.

    1-Methoxy-4-[1,2,3-tris(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to variations in steric and electronic effects.

Uniqueness

1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is unique due to the presence of three ethylsulfanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

114175-62-1

Molecular Formula

C16H26OS3

Molecular Weight

330.6 g/mol

IUPAC Name

1-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene

InChI

InChI=1S/C16H26OS3/c1-5-18-12-15(19-6-2)16(20-7-3)13-8-10-14(17-4)11-9-13/h8-11,15-16H,5-7,12H2,1-4H3

InChI Key

ZHRSCOKUZBQLQN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C(C1=CC=C(C=C1)OC)SCC)SCC

Origin of Product

United States

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